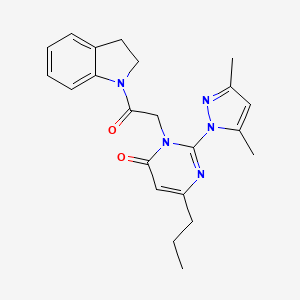

2-(3,5-二甲基-1H-吡唑-1-基)-3-(2-(吲哚-1-基)-2-氧代乙基)-6-丙基嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

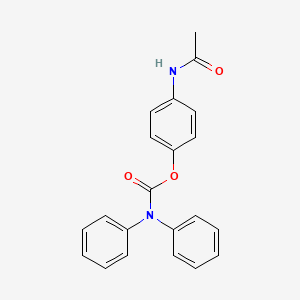

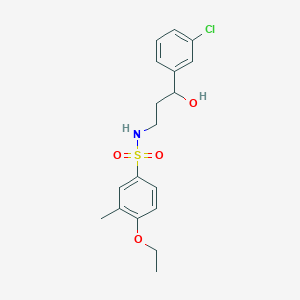

The compound "2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole, indoline, and pyrimidinone moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and potential reactivity of similar compounds, which can be used to infer properties about the compound .

Synthesis Analysis

The synthesis of related pyrazole and pyrimidinone derivatives often involves multi-component reactions, as seen in the ultrasound-assisted synthesis of indolin-2-ones using indium(III) chloride as a catalyst in water . Similarly, the synthesis of pyrazolopyrimidines derivatives can be achieved through condensation reactions involving carboxamide and aromatic aldehydes . These methods suggest that the target compound could potentially be synthesized through a multi-component reaction involving a pyrazole derivative, an indoline derivative, and a propyl-substituted pyrimidinone under catalytic conditions.

Molecular Structure Analysis

The molecular structure of related compounds often features extensive hydrogen bonding, as observed in the crystal structures of pyrimidine derivatives . These hydrogen bonds can lead to the formation of three-dimensional frameworks or two-dimensional sheets, which can significantly influence the compound's solid-state properties. The presence of multiple functional groups in the target compound suggests that it may also form a complex hydrogen-bonded network, potentially affecting its crystallinity and stability.

Chemical Reactions Analysis

Pyrazole and pyrimidinone derivatives are known to undergo a variety of chemical reactions. For instance, pyrazolopyrimidines can be transformed into different oxopyrazolinylpyridines and related pyridopyrimidines through reactions with various reagents such as hydrazine hydrate, acetic anhydride, and alkyl halides . These reactions can lead to the formation of new rings and the introduction of additional functional groups, indicating that the target compound may also be amenable to similar chemical transformations, potentially yielding a diverse array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and pyrimidinone derivatives can be influenced by their molecular structures. For example, the presence of substituents such as methyl groups can affect the compound's lipophilicity and electronic properties . The target compound's propyl and dimethyl substituents are likely to increase its hydrophobic character, which could influence its solubility and membrane permeability. Additionally, the presence of multiple nitrogen atoms in the pyrazole and pyrimidinone rings may confer the ability to engage in hydrogen bonding, affecting its intermolecular interactions and solubility in various solvents.

科学研究应用

一锅三组分合成:报道了一种一锅三组分合成方法,为合成 3-(5-氨基-1H-吡唑-4-基)-3-(2-羟基-4,4-二甲基-6-氧代环己-1-烯基)吲哚-2-酮衍生物提供了一条清洁高效的途径。该过程涉及二甲酮、1H-吡唑-5-胺和靛红在水性介质中的缩合反应,标志着这些衍生物合成的重大进展 (Ahadi, Mirzaei, & Bazgir, 2010)。

生物学评估和理论研究

抗癌活性和新型杂环化合物:研究深入探讨了基于特定起始材料的新型杂环化合物的合成和抗癌活性。这些研究导致了各种衍生物的形成,包括噻唑和氧杂庚烯-6-腈。这些化合物的结构完整性通过元素和光谱数据得到证实,并对其形成提出了机理。此外,代表性化合物的抗癌活性已得到评估,展示了这些新型化合物在治疗中的潜力 (Metwally, Abdelrazek, & Eldaly, 2016)。

吲哚-3-酮衍生物的合成和性质:记录了通过特定底物与水合肼和甲基或苯肼反应合成新的吲哚-3-酮衍生物。这些反应生成 2-[(3,5-二氨基吡唑-4-基)亚甲基]吲哚-3-酮。这些化合物的进一步反应和环化反应导致形成新型杂环系统,扩大了杂环化学的范围 (Masterova et al., 2009)。

新型吡喃吡唑和理论研究:一系列新型吡喃吡唑已被合成和表征,并结合了各种光谱数据。理论密度泛函理论计算提供了分子轨道(包括空间特性和原子贡献)的详细描述,从而全面了解化合物的分子结构和行为 (Al-Amiery et al., 2012)。

属性

IUPAC Name |

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-propylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-4-7-18-13-20(28)26(22(23-18)27-16(3)12-15(2)24-27)14-21(29)25-11-10-17-8-5-6-9-19(17)25/h5-6,8-9,12-13H,4,7,10-11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJGWSNPAWTWBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol](/img/structure/B2505236.png)

![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)

![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)

![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2505243.png)

![3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2505245.png)